molecular formula C13H12N2O3 B7612820 2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzamide

2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzamide

Cat. No.: B7612820
M. Wt: 244.25 g/mol
InChI Key: VWXPRXXLHZYALQ-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzamide is a chemical compound characterized by the presence of a benzamide group linked to a pyrrole ring through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzamide typically involves the reaction of 2-hydroxybenzamide with 2-(1H-pyrrol-2-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the ethoxy group.

Scientific Research Applications

2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-oxo-2-(1H-pyrrol-1-yl)ethoxy]benzamide: A similar compound with a different position of the nitrogen atom in the pyrrole ring.

    2-[2-oxo-2-(1H-indol-2-yl)ethoxy]benzamide: Contains an indole ring instead of a pyrrole ring.

    2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]acetic acid: Similar structure but with an acetic acid group instead of a benzamide group.

Uniqueness

2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a pyrrole ring through an ethoxy bridge makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-13(17)9-4-1-2-6-12(9)18-8-11(16)10-5-3-7-15-10/h1-7,15H,8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXPRXXLHZYALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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